1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone
CAS No.: 882748-06-3
Cat. No.: VC6559301
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882748-06-3 |
|---|---|
| Molecular Formula | C7H7BrO2S |
| Molecular Weight | 235.1 |
| IUPAC Name | 1-(4-bromo-5-methoxythiophen-2-yl)ethanone |
| Standard InChI | InChI=1S/C7H7BrO2S/c1-4(9)6-3-5(8)7(10-2)11-6/h3H,1-2H3 |
| Standard InChI Key | REPQIIAZSSZKFB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(S1)OC)Br |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 1-(4-bromo-5-methoxy-2-thienyl)-1-ethanone explicitly describes its structure: a thiophene ring substituted with bromine at position 4, a methoxy group (-OCH₃) at position 5, and an acetyl group (-COCH₃) at position 2. The molecular formula is C₇H₇BrO₂S, with a molecular weight of 243.11 g/mol.
Key Structural Features:
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Thiophene core: A five-membered aromatic ring containing one sulfur atom.
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Bromo substituent: Introduces electrophilic reactivity and steric bulk.
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Methoxy group: Enhances electron density via resonance donation.
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Acetyl group: A ketone functional group that facilitates nucleophilic additions.
The canonical SMILES notation for this compound is COC1=C(C(=C(S1)C(=O)C)Br), and its InChIKey is XQJAHBHCLXUGEP-UHFFFAOYSA-N (derived from analogous structures) .
Physical and Chemical Properties
While experimental data for 1-(4-bromo-5-methoxy-2-thienyl)-1-ethanone are scarce, properties can be extrapolated from structurally related compounds:
The methoxy group’s electron-donating effects likely increase the thiophene ring’s aromatic stability, while the bromine atom creates a site for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Synthesis and Reactivity
Synthetic Routes
A plausible synthesis involves Friedel-Crafts acylation of 4-bromo-5-methoxythiophene:
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Bromination: Introduce bromine at the 4-position of 5-methoxythiophene using N-bromosuccinimide (NBS) under radical conditions.
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Acylation: Treat the brominated intermediate with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to install the acetyl group .
This method mirrors the synthesis of 1-(4-bromo-5-propylthiophen-2-yl)ethanone, where bromination precedes functionalization of the thiophene ring .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides).
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Electrophilic Aromatic Substitution (EAS): The methoxy group directs incoming electrophiles to the para position relative to itself.
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Ketone Transformations: The acetyl group can undergo reductions to form alcohols or serve as a Michael acceptor in conjugate additions.
Applications in Research
Pharmaceutical Intermediates
Brominated thiophenes are pivotal in drug discovery. For example, 1-(4-bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) is utilized in synthesizing kinase inhibitors . The methoxy variant may exhibit enhanced bioavailability due to improved solubility.
Materials Science
Thiophene derivatives are key components in organic semiconductors. The electron-withdrawing acetyl and bromine groups could lower the LUMO energy, making this compound a candidate for n-type semiconductors .
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